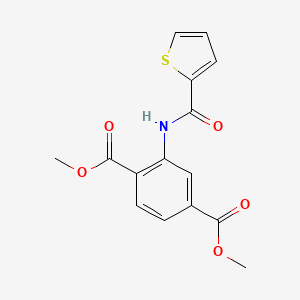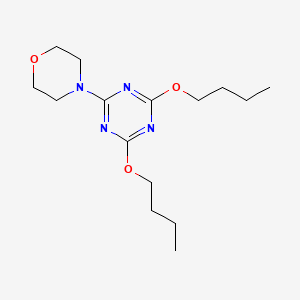![molecular formula C16H15N3 B5570349 2-{2',4'-DIHYDRO-1'H-SPIRO[CYCLOPENTANE-1,3'-ISOQUINOLIN]-1'-YLIDENE}PROPANEDINITRILE](/img/structure/B5570349.png)
2-{2',4'-DIHYDRO-1'H-SPIRO[CYCLOPENTANE-1,3'-ISOQUINOLIN]-1'-YLIDENE}PROPANEDINITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YLIDENE}PROPANEDINITRILE is a complex organic compound belonging to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a cyclopentane ring and an isoquinoline ring, making it a significant molecule in various fields of scientific research due to its potential biological and chemical properties.
Aplicaciones Científicas De Investigación
2-{2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YLIDENE}PROPANEDINITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YLIDENE}PROPANEDINITRILE typically involves a multi-step process. One common method includes the Stollé type reaction, where 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides react with oxalyl chloride to form intermediate compounds. These intermediates are then subjected to cyclocondensation reactions with malononitrile and various carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-{2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YLIDENE}PROPANEDINITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Mecanismo De Acción
The mechanism of action of 2-{2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YLIDENE}PROPANEDINITRILE involves its interaction with specific molecular targets and pathways. The compound’s rigid spiro structure allows it to bind effectively to enzymes, receptors, and ion channels, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3’,4’-Dihydro-2’H-spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine]
- 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones
- Spiro(cyclopentane-1,3’-indoline) derivatives
Uniqueness
2-{2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YLIDENE}PROPANEDINITRILE is unique due to its specific spiro connection between the cyclopentane and isoquinoline rings. This structure imparts distinct physicochemical properties, such as enhanced stability and specific binding affinity to biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-10-13(11-18)15-14-6-2-1-5-12(14)9-16(19-15)7-3-4-8-16/h1-2,5-6,19H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXBOPLUVQMAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=C(C#N)C#N)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-[({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methoxybenzoate](/img/structure/B5570279.png)
![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)
![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)
![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)
![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)

![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)
![1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-2-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]ethanone](/img/structure/B5570337.png)
![N~1~-(2-CHLOROPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]ACETAMIDE](/img/structure/B5570356.png)


![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)
![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)
![1-(4-Cyanophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B5570371.png)
